molecular formula C19H18ClN5OS B15022496 6-(4-chlorophenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15022496
M. Wt: 399.9 g/mol
InChI Key: BYPSKOKADVOEOX-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-3-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLOROPHENYL)-3-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of appropriate hydrazides with carbon disulfide and hydrazine hydrate, followed by cyclization with various reagents. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLOROPHENYL)-3-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-3-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(4-CHLOROPHENYL)-3-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18ClN5OS

Molecular Weight

399.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H18ClN5OS/c1-11-5-3-4-6-15(11)21-18(26)17-16(13-7-9-14(20)10-8-13)24-25-12(2)22-23-19(25)27-17/h3-10,16-17,24H,1-2H3,(H,21,26)

InChI Key

BYPSKOKADVOEOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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